3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid
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Overview
Description
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .
Mode of Action
Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.
Biochemical Pathways
Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.
Result of Action
Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
- Oxidation products include quinoline-2,4-dione derivatives.
- Reduction products include hydroxyquinoline derivatives.
- Substitution reactions yield various substituted quinoline derivatives depending on the reagents used .
Scientific Research Applications
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and certain types of cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but differs in the oxidation state.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position.
Oxolinic Acid: A quinoline derivative with antimicrobial properties.
Uniqueness: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and keto group at the 2-position contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDABDYFOWPWVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389703 |
Source
|
Record name | ST072416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64880-80-4 |
Source
|
Record name | ST072416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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